molecular formula C22H21NO5S2 B2915853 Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate CAS No. 895447-37-7

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate

Cat. No. B2915853
CAS RN: 895447-37-7
M. Wt: 443.53
InChI Key: GDBVCWKYBALAQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is C22H21NO5S2 . Its structure comprises a thiophene ring substituted with phenyl, tosylpropanamido, and carboxylate groups.

Scientific Research Applications

Synthesis and Evaluation as Anti-Cancer Agents

A study explored the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives, including Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate, for their potential anti-proliferative activity against cancer. The derivatives were evaluated as anti-cancer agents, showing promising activity against multiple tumor cell lines compared to the reference control doxorubicin (Mohareb et al., 2016).

Radioiodinated Derivatives for Myocardial Fatty Acid Uptake Evaluation

Another research focused on the synthesis of radioiodinated derivatives for evaluating myocardial fatty acid uptake. The study utilized a thiophene derivative for the synthesis of a new agent, demonstrating its potential for clinical evaluation of regional energy substrates (fatty acid) uptake (Knapp et al., 1986).

Antibacterial and Antifungal Activities

Further research into thiophene derivatives, including compounds related to this compound, has shown potent antimicrobial activity. These compounds were evaluated for their in vitro antibacterial and antifungal activities, with some derivatives showing more potency than standard drugs against specific pathogens (Mabkhot et al., 2015).

Immunomodulatory Properties

Research on butenamides derived from thiophene demonstrated immunosuppressive activity. These compounds showed potential in modulating immune responses, specifically inhibiting the proliferation of stimulated T-lymphocytes, indicating their utility in developing new immunosuppressive drugs (Axton et al., 1992).

Tumor Cell Selectivity and Anti-Proliferative Activity

Investigations into the anti-proliferative activities of thiophene derivatives revealed significant tumor cell selectivity. Certain derivatives displayed pronounced activity against specific tumor cell lines, underscoring the potential for developing targeted cancer therapies (Thomas et al., 2017).

Future Directions

: Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604

properties

IUPAC Name

methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-15-8-10-17(11-9-15)30(26,27)13-12-20(24)23-18-14-19(16-6-4-3-5-7-16)29-21(18)22(25)28-2/h3-11,14H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBVCWKYBALAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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